molecular formula C15H20N4OS2 B6754471 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6754471
M. Wt: 336.5 g/mol
InChI Key: JDIVVFRDUCDVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-10-13(22-11(2)18-10)9-17-15(20)19-6-3-12(4-7-19)14-16-5-8-21-14/h5,8,12H,3-4,6-7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVVFRDUCDVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)N2CCC(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the piperidine and carboxamide groups. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to their DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its dual thiazole rings and piperidine-carboxamide structure make it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.